

Application of Protocetraric acid in studying SARS-CoV-2 3CL protease inhibition.

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Compound of Interest

Compound Name: Protocetraric acid

Cat. No.: B1234992

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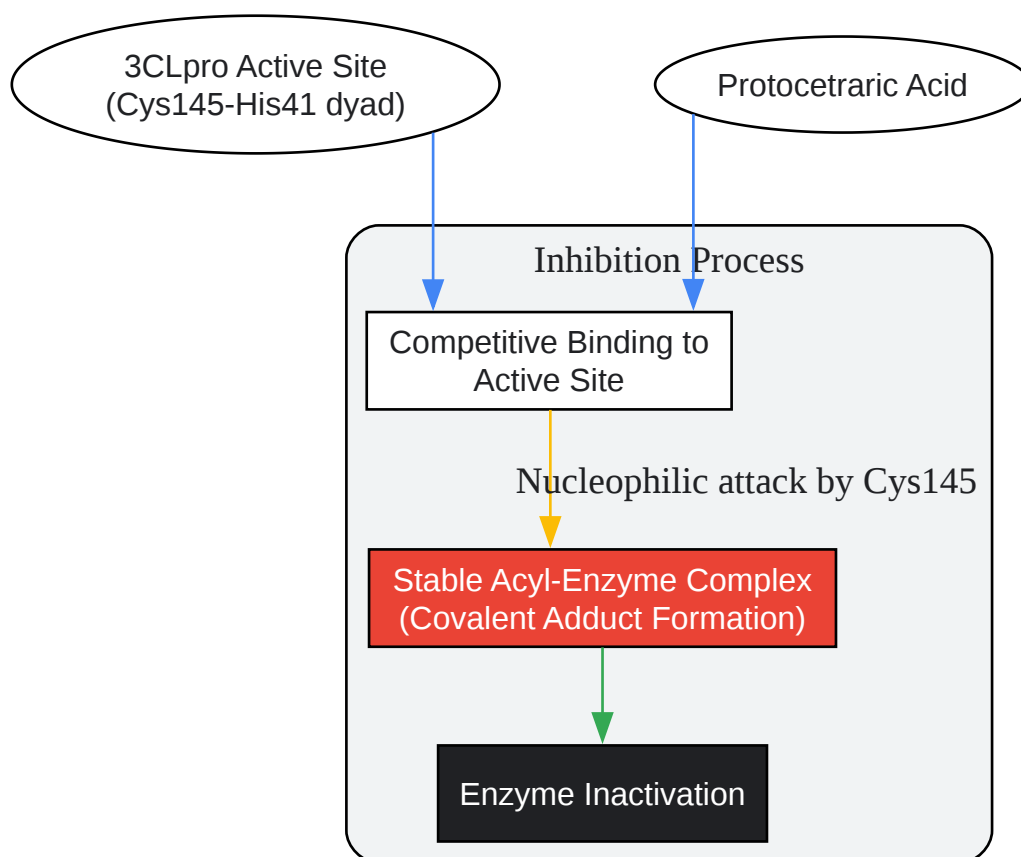
Application of Protocetraric Acid in Studying SARS-CoV-2 3CL Protease Inhibition

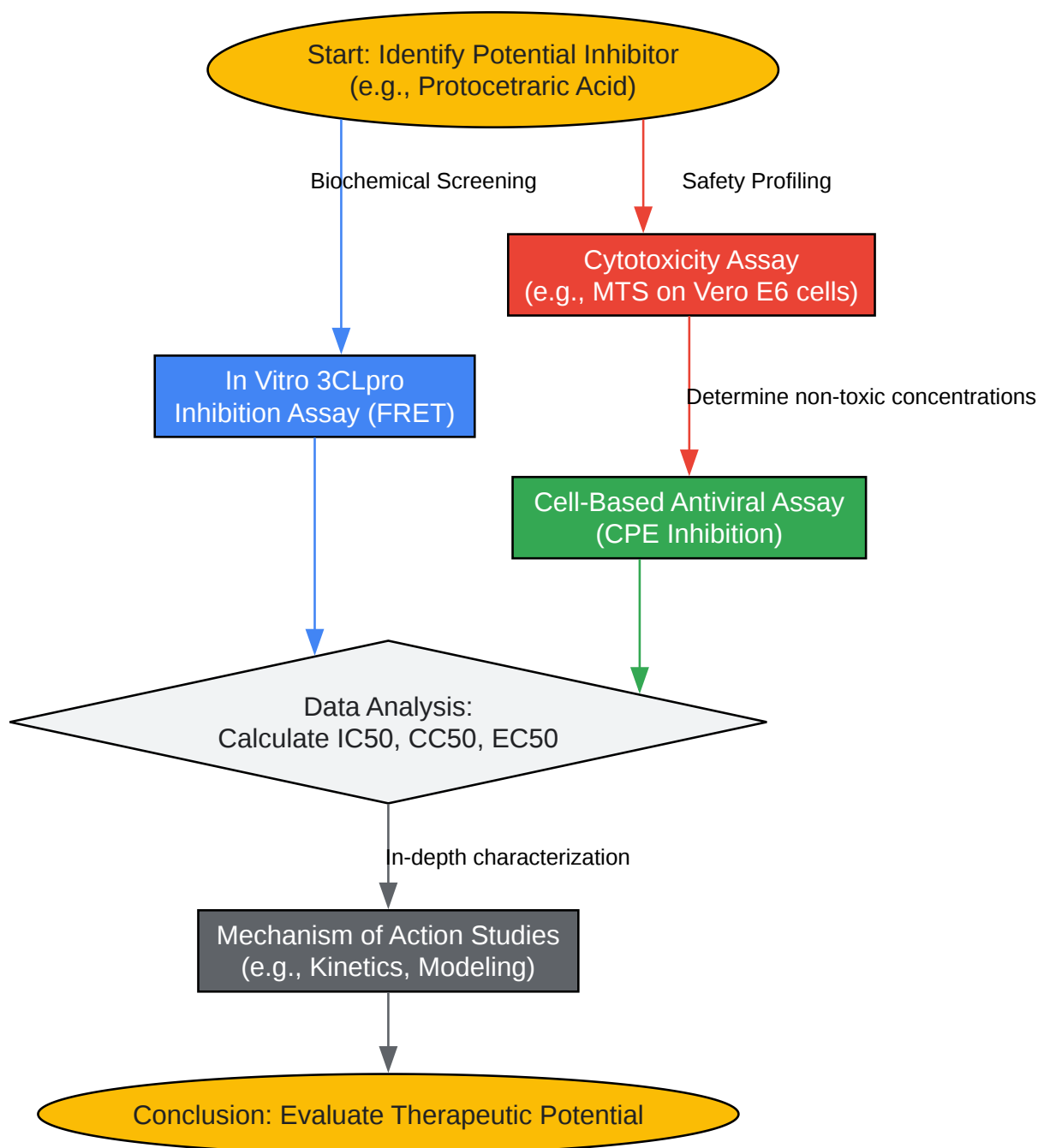
Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is crucial for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. **Protocetraric acid**, a secondary metabolite found in lichens, has been identified as a potential inhibitor of SARS-CoV-2 3CLpro. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the inhibitory effects of **protocetraric acid** on this key viral enzyme.

Mechanism of Action

Protocetraric acid acts as a slow-binding, competitive inhibitor of SARS-CoV-2 3CLpro.[1][2] The inhibition mechanism involves the formation of a stable covalent adduct with the enzyme. [1][2] Computational modeling and kinetic analyses suggest that the catalytic Cys145 residue of the protease performs a nucleophilic attack on the carbonyl carbon of the cyclic ester in **protocetraric acid**, leading to the formation of a stable acyl-enzyme complex.[1][2] This covalent modification inactivates the enzyme, thereby inhibiting viral replication.





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References

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